molecular formula C14H16F3N5O B7573374 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

Katalognummer B7573374
Molekulargewicht: 327.30 g/mol
InChI-Schlüssel: BCZRTTSWWQCZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied extensively for its biochemical and physiological effects.

Wirkmechanismus

TAK-915 acts as a selective antagonist of the GPR39 receptor, which is primarily expressed in the brain and gastrointestinal tract. GPR39 is known to regulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. By inhibiting the activity of GPR39, TAK-915 may modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. These effects may lead to potential therapeutic benefits for neurological disorders such as schizophrenia and depression. Additionally, TAK-915 has been found to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-915 is its selectivity for the GPR39 receptor, which reduces the risk of off-target effects. Additionally, TAK-915 has been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. However, one of the limitations of TAK-915 is its low solubility, which may affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of TAK-915. One area of interest is the potential use of TAK-915 in the treatment of neurological disorders such as schizophrenia and depression. Additionally, TAK-915 may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to explore the full therapeutic potential of TAK-915 and to determine its safety and efficacy in humans.
In conclusion, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has significant potential in various fields of scientific research. Its selectivity for the GPR39 receptor and its effects on neurotransmitter levels in the brain make it a potential candidate for the treatment of neurological and cognitive disorders. Further studies are needed to fully explore its therapeutic potential and to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 1-piperidin-1-ylpyrazole with 3-(trifluoromethyl)pyrazole-1-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone.

Wissenschaftliche Forschungsanwendungen

TAK-915 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, TAK-915 has been found to be a potent and selective inhibitor of the G protein-coupled receptor 39 (GPR39), which plays a crucial role in regulating the release of neurotransmitters in the brain. This makes TAK-915 a potential candidate for the treatment of neurological disorders such as schizophrenia and depression.

Eigenschaften

IUPAC Name

1-(3-pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O/c15-14(16,17)12-4-8-21(19-12)10-13(23)20-6-1-3-11(9-20)22-7-2-5-18-22/h2,4-5,7-8,11H,1,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZRTTSWWQCZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC(=N2)C(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.